1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a unique combination of pyrazole, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through cyclization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like alkoxides or amines.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can engage in π-π stacking or hydrogen bonding with biological macromolecules, while the urea moiety can form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the thiophene and methoxyphenyl groups, potentially altering its biological activity.
1-(2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea: Lacks the pyrazole ring, which may affect its interaction with biological targets.
Uniqueness
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the combination of pyrazole, thiophene, and urea moieties, which can confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-15-7-3-2-6-13(15)20-17(22)18-12-14(16-8-4-11-24-16)21-10-5-9-19-21/h2-11,14H,12H2,1H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDBFJVSOVTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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